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Compound of Interest

Compound Name: Dapagliflozin

Cat. No.: B1669812 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed

protocols for investigating the off-target effects of dapagliflozin in a laboratory setting.

Frequently Asked Questions (FAQs)
Q1: Does dapagliflozin exert effects on cells that do not express its primary target, SGLT2?

A: Yes, several in vitro studies have demonstrated that dapagliflozin can induce biological

effects in cells that do not express SGLT2, or where its expression is negligible, such as

various cancer cell lines, cardiomyocytes, and endothelial cells.[1][2] These findings indicate

the existence of SGLT2-independent, or "off-target," mechanisms of action.

Q2: What are the primary off-target signaling pathways modulated by dapagliflozin in vitro?

A: The most consistently reported off-target pathway affected by dapagliflozin is the AMP-

activated protein kinase (AMPK) signaling pathway.[3][4][5] Activation of AMPK by

dapagliflozin has been observed in endothelial progenitor cells, renal tubular cells, and

cardiac fibroblasts.[3][4][5] This activation can subsequently influence downstream pathways,

including the inhibition of the mammalian target of rapamycin (mTOR) and the modulation of

inflammatory pathways like NF-κB.[4][6] Effects on the MAPK signaling pathway have also

been reported.[7]

Q3: At what concentrations are off-target effects of dapagliflozin typically observed in vitro?
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A: Off-target effects are often observed at concentrations higher than those required for SGLT2

inhibition, but which may still be pharmacologically relevant. For instance, studies have

reported AMPK activation at concentrations ranging from 10 µM to 100 µM.[4] Direct effects on

cardiac ion channels were noted at a concentration of 100 µM.[8][9] It is crucial to perform

dose-response studies to characterize the specific concentration-dependent effects in your

experimental system.

Q4: Can dapagliflozin directly interact with ion channels?

A: Yes, dapagliflozin has been shown to have direct functional interactions with human

cardiac potassium channels when applied in vitro. At a concentration of 100 µM, it was found to

reduce Kv11.1 (hERG) and Kv1.5 currents while enhancing Kir2.1, K2P2.1, and K2P17.1

currents.[8][9] However, other studies showed it does not directly activate TRPV1 or Kv7

channels.[10]

Q5: Are there known effects of dapagliflozin on cellular metabolism independent of SGLT2

inhibition?

A: Yes, dapagliflozin can influence cellular metabolism through off-target mechanisms. In

human umbilical vein endothelial cells (HUVECs), dapagliflozin treatment (at 3 µM) led to

reduced levels of metabolites in the purine and pyrimidine pathways.[11] In skeletal muscle,

while mitochondrial function remained unchanged, dapagliflozin treatment was associated

with increased intramyocellular lipid content and gene expression related to lipid metabolism.[1]

[12]
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Problem Possible Cause
Recommended Action /

Investigation

Decreased cell viability at high

concentrations of dapagliflozin

in a non-SGLT2 expressing

cell line.

Off-target cytotoxicity. High

concentrations of dapagliflozin

(>50 µM) have been noted to

show cytotoxicity in some cell

types, such as high glucose-

treated HK-2 cells.[4]

1. Perform a Dose-Response

Curve: Determine the IC50

value for cytotoxicity in your

specific cell line using assays

like MTT, MTS, or CellTiter-

Glo®. 2. Assess Apoptosis:

Use Annexin V/PI staining

followed by flow cytometry to

determine if the cell death is

apoptotic or necrotic. 3.

Investigate Mitochondrial

Toxicity: Some SGLT2

inhibitors can affect

mitochondrial function.[11] Use

a Seahorse XF Analyzer to

measure the oxygen

consumption rate (OCR) and

extracellular acidification rate

(ECAR).

Altered cell proliferation rates

not attributable to changes in

glucose uptake.

Modulation of key signaling

pathways. Off-target activation

of AMPK is known to inhibit cell

proliferation through

downstream targets like

mTOR.[6]

1. Profile Key Kinases:

Perform western blot analysis

to check the phosphorylation

status of AMPK (Thr172), ACC

(Ser79), and key proteins in

the mTOR pathway (p70S6K,

4E-BP1). 2. Cell Cycle

Analysis: Use propidium iodide

(PI) staining and flow

cytometry to investigate if cells

are arresting at a specific

phase of the cell cycle.
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Issue 2: Unexplained Electrophysiological or Metabolic
Changes

Problem Possible Cause
Recommended Action /

Investigation

Altered membrane potential or

action potential duration in

cardiomyocytes or neurons.

Direct ion channel modulation.

Dapagliflozin has known direct

effects on several cardiac

potassium channels.[8][9]

1. Perform Patch-Clamp

Electrophysiology:

Characterize the specific

effects of dapagliflozin on

individual ion currents (e.g.,

IKr, IKs, IK1) in your cell type.

(See Protocol 2). 2. Use

Specific Channel Blockers: In

functional assays, co-apply

known ion channel blockers to

identify which channel is being

affected by dapagliflozin.

Changes in cellular respiration

or glycolysis in the absence of

SGLT2.

Off-target metabolic effects.

Dapagliflozin can alter

metabolic pathways, including

purine/pyrimidine synthesis

and lipid metabolism.[1][11]

1. Metabolic Flux Analysis:

Use a Seahorse XF Analyzer

to perform a Mitochondrial

Stress Test or Glycolysis

Stress Test to pinpoint effects

on oxidative phosphorylation

or glycolysis. 2. Metabolomics

Profiling: Conduct untargeted

or targeted metabolomics (LC-

MS/GC-MS) to identify specific

metabolic pathways being

altered by dapagliflozin

treatment.

Quantitative Data Summary
Table 1: Reported In Vitro Off-Target Effects of Dapagliflozin on Ion Channels
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Target Ion
Channel

Cell System
Dapagliflozin
Conc.

Observed
Effect

Citation

Kv11.1 (hERG)
Xenopus laevis

oocytes
100 µM Current reduction [8][9]

Kv1.5
Xenopus laevis

oocytes
100 µM Current reduction [8][9]

Kir2.1
Xenopus laevis

oocytes
100 µM

Current

enhancement
[8][9]

K2P2.1 (TREK-

1)

Xenopus laevis

oocytes
100 µM

Current

enhancement
[8][9]

K2P17.1 (TASK-

5)

Xenopus laevis

oocytes
100 µM

Current

enhancement
[8][9]

Kv4.3
Xenopus laevis

oocytes
100 µM

No significant

effect
[8][9]

TRPV1 HEK293 cells 30 µM - 100 µM
No direct

activation
[10]

Table 2: Reported In Vitro Off-Target Effects of Dapagliflozin on Signaling & Metabolism
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Effect Cell Type
Dapagliflozin
Conc.

Key Finding Citation

AMPK Activation HK-2 Cells 10 - 100 µM

Dose-dependent

increase in p-

AMPK

expression.

[4]

AMPK Activation
Cardiac

Fibroblasts
0.3 - 0.5 µM

Increased AMPK

activation.
[5]

mTOR Pathway

Inhibition

LO2 & HepG2

Cells
20 µM

Significantly

reduced p-

mTOR/mTOR

ratio.

[6]

Reduced

Inflammation
HK-2 Cells 20 µM

Suppressed HG-

induced NF-κB

p65 nuclear

translocation.

[4]

Reduced

Oxidative Stress
H9C2 Cells N/A

Attenuated high

glucose-induced

ROS levels.

[13]

Altered

Metabolism
HUVECs 3 µM

Reduced

metabolite levels

in

purine/pyrimidine

pathways.

[11]

Key Experimental Protocols
Protocol 1: Western Blot Analysis for AMPK Pathway
Activation

Cell Culture and Treatment: Plate cells (e.g., HK-2, HUVEC, H9C2) to achieve 70-80%

confluency. Starve cells in serum-free media for 4-6 hours. Treat cells with varying
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concentrations of dapagliflozin (e.g., 0, 1, 10, 25, 50 µM) for a predetermined time (e.g., 24

hours). Include a positive control for AMPK activation, such as AICAR (500 µM).

Protein Extraction: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer

supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysate, and

centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

Protein Quantification: Determine protein concentration using a BCA or Bradford protein

assay.

SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), add Laemmli

buffer, and denature at 95°C for 5 minutes. Separate proteins on a 4-15% SDS-

polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween

20 (TBST) for 1 hour at room temperature.

Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-

phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-mTOR (Ser2448), anti-total-

mTOR, and a loading control (e.g., β-actin or GAPDH).

Wash the membrane 3x for 10 minutes with TBST.

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane 3x for 10 minutes with TBST.

Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and

visualize bands using a chemiluminescence imager. Quantify band intensity using software

like ImageJ, normalizing phosphoprotein levels to their respective total protein levels.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) on
Xenopus Oocytes
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Oocyte Preparation and cRNA Injection: Harvest and defolliculate Stage V-VI Xenopus laevis

oocytes. Inject oocytes with cRNA encoding the human ion channel of interest (e.g., KCNH2

for Kv11.1, KCNA5 for Kv1.5). Incubate injected oocytes for 2-5 days at 16-18°C.

Electrophysiological Recording:

Place a single oocyte in a recording chamber continuously perfused with ND96 solution.

Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M

KCl.

Use a voltage-clamp amplifier to record whole-cell currents.

Experimental Procedure:

Establish a stable baseline recording using a specific voltage protocol tailored to the ion

channel being studied (e.g., for Kv1.5, hold at -80 mV and apply depolarizing steps from

-60 mV to +60 mV).

Perfuse the chamber with ND96 solution containing the desired concentration of

dapagliflozin (e.g., 100 µM).

Allow 5-10 minutes for the drug effect to stabilize.

Record currents using the same voltage protocol.

Perform a washout step by perfusing with drug-free ND96 solution to check for

reversibility.

Data Analysis: Measure current amplitudes at a specific voltage step (e.g., the peak current

at +40 mV). Calculate the percentage of current inhibition or enhancement by comparing the

current in the presence of dapagliflozin to the baseline current. Plot current-voltage (I-V)

relationships to assess changes in channel gating.
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Phase 1: Hypothesis Generation

Phase 2: Initial Screening

Phase 3: Pathway Validation

Phase 4: Mechanism Confirmation

Observe Unexpected Phenotype
(e.g., altered viability, function)

Hypothesize Off-Target Effect

 In SGLT2-negative cells
 or at high concentrations 

Dose-Response Cytotoxicity Assay
(e.g., MTT, MTS) Broad Kinase Panel Screen Metabolic Flux Analysis

(Seahorse)

Western Blot for Key Pathways
(AMPK, MAPK, mTOR)

 If cytotoxicity is observed  If kinase hits identified 

Metabolomics / ROS Assays

 If metabolic changes detected 

Use of Pathway Inhibitors/
Activators

Patch-Clamp for Ion Channels

siRNA Knockdown of
Suspected Target

Confirm Phenotype Rescue/
Mimicry

Click to download full resolution via product page

Caption: Workflow for investigating suspected off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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